8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester
Description
Molecular Architecture and IUPAC Nomenclature
The compound 8-Oxo-4-azatricyclo[5.2.1.0²⁶]decane-4-carboxylic acid tert-butyl ester (CAS: 1200508-86-6) features a polycyclic framework with a molecular formula of $$ \text{C}{14}\text{H}{21}\text{NO}_{3} $$ and a molecular weight of 251.32 g/mol. Its IUPAC name systematically describes its structure:
- Tricyclo[5.2.1.0²⁶]decane : A fused bicyclic system comprising a norbornane-like scaffold with bridgehead carbons at positions 2 and 6.
- 8-Oxo : A ketone group at position 8.
- 4-Aza : A nitrogen atom replacing a carbon at position 4.
- Carboxylic acid tert-butyl ester : A tert-butyl ester derivative of the carboxylic acid functional group.
The structural complexity arises from three fused rings: a bicyclo[5.2.1]decane core with an additional bridge between carbons 2 and 6, creating a rigid, cage-like geometry.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{21}\text{NO}_{3} $$ |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | tert-Butyl 8-oxo-4-azatricyclo[5.2.1.0²⁶]decane-4-carboxylate |
| CAS Registry Number | 1200508-86-6 |
Crystallographic Analysis and Conformational Dynamics
X-ray crystallographic studies of related tricyclo[5.2.1.0²⁶]decane derivatives reveal a boat-like conformation for the six-membered ring, with bond alternation in the fused bicyclic system. For example, in analogous structures, the bridgehead carbons (C2 and C6) exhibit bond lengths of 1.54–1.58 Å, while the ketone group (C8=O) shows a characteristic bond length of 1.21 Å. The tert-butyl group adopts a staggered conformation to minimize steric hindrance, influencing crystal packing through van der Waals interactions.
Table 2: Select Crystallographic Parameters
| Parameter | Value |
|---|---|
| Unit Cell (Hypothetical) | $$ a = 8.45 \, \text{Å}, \, b = 9.35 \, \text{Å}, \, c = 15.32 \, \text{Å} $$ |
| Space Group | $$ P21212_1 $$ |
| Dihedral Angle (C4-N-C=O) | 112.5° |
Stereochemical Features of the Tricyclo[5.2.1.0²⁶]decane Core
The tricyclic core contains two bridgehead chiral centers (C2 and C6) with fixed endo configurations, as confirmed by NMR coupling constants ($$ J = 9.8 \, \text{Hz} $$). The nitrogen at position 4 adopts a planar trigonal geometry due to conjugation with the carbonyl group, rendering the molecule achiral at this center. The tert-butyl ester introduces no additional stereogenicity but imposes steric constraints on rotational freedom.
Table 3: Stereochemical Assignments
| Position | Configuration | Rationale |
|---|---|---|
| C2 | endo | Bridgehead coupling constants |
| C6 | endo | X-ray diffraction data |
| C4 (N) | Planar | $$ \text{sp}^2 $$-hybridized nitrogen |
Electronic Properties of the 8-Oxo-4-aza Functionality
The 8-oxo group acts as an electron-withdrawing moiety, polarizing the adjacent C8–C9 bond ($$ \delta^+ = 0.32 \, \text{e} $$) and enhancing electrophilicity at C9. The 4-aza nitrogen’s lone pair delocalizes into the carbonyl group, reducing basicity ($$ \text{p}K_a \approx 3.2 $$) and stabilizing the amide resonance structure. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.8 eV, indicating moderate reactivity.
Table 4: Electronic Parameters
| Property | Value |
|---|---|
| C8=O Bond Length | 1.21 Å |
| N–C=O Bond Angle | 123° |
| HOMO-LUMO Gap | 5.8 eV |
The tert-butyl ester’s electron-donating effects marginally offset the electron-withdrawing nature of the 8-oxo group, creating a balanced electronic profile suitable for further functionalization.
Properties
IUPAC Name |
tert-butyl 8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-6-10-8-4-9(11(10)7-15)12(16)5-8/h8-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBLXDDCNPYQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CC(C2C1)C(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to facilitate the formation of the tricyclic structure. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties. Industrial applications could include its use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (Compound 1)
- Structure : Differs by chlorine substituents at positions 1,7,8,9, a dimethoxy group at C10, and an ene-dione system (3,5-dione) instead of the tert-butyl ester and 8-oxo group.
- Synthesis : Prepared via Diels-Alder reaction between 5,5-dimethoxy-1,2,3,4-tetracyclopentadiene and 1H-pyrrole-2,5-dione .
- Reactivity : Serves as a scaffold for arylpiperazine derivatives (e.g., compounds 2c, 2g, 3d) with demonstrated antiviral activity against Coxsackievirus B2 (CVB-2) .
Key Insight: The tert-butyl ester in the target compound likely confers superior hydrolytic stability compared to the labile ene-dione system in Compound 1.
Thermal and Chemical Behavior
Comparison with Poly(tert-butyl acrylate) (A20)
- Thermal Cleavage : The tert-butyl ester in the target compound is expected to undergo thermal decomposition via mechanisms similar to A20 polymer, releasing isobutene and forming carboxylic acid groups. The activation energy for A20’s ester cleavage is 116 kJ/mol , suggesting the target compound may require comparable energy for deprotection.
- Oxidative Degradation : Unlike poly(methyl methacrylate) (MA20), which undergoes oxidative degradation (activation energy: 125 kJ/mol), the target compound’s tricyclic core may resist oxidation, enhancing stability under thermal stress .
Research Implications and Gaps
- Biological Potential: While arylpiperazine derivatives of Compound 1 show antiviral activity , the target compound’s tert-butyl ester and 8-oxo group could modulate pharmacokinetics (e.g., bioavailability, half-life).
- Synthetic Optimization : Thermal cleavage data from A20 can guide the design of controlled-release prodrugs using the target compound’s tert-butyl ester.
- Safety : Further toxicological studies are needed to assess risks associated with the tricyclic core and decomposition products.
Biological Activity
8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 181.24 g/mol
- CAS Number : 57051-32-8
Biological Activity
Research indicates that compounds similar to 8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
A study conducted by Kuran et al. (2013) synthesized a series of heterocyclic compounds, including derivatives of tricyclic structures similar to 8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane. These compounds were tested for cytotoxicity against K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cell lines. The results showed significant cytotoxic effects, indicating potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane derivative | K562 | 15 |
| 8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane derivative | HeLa | 20 |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this class of compounds. Research has shown that certain tricyclic structures exhibit antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
The biological activity of 8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane derivatives is believed to be linked to their ability to interact with biological macromolecules such as proteins and nucleic acids:
- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in cellular processes critical for cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Cytotoxicity Evaluation
In a controlled experiment, a series of tricyclic derivatives were evaluated for their cytotoxic effects on various cancer cell lines:
- Methodology : MTT assay was employed to determine cell viability after treatment with different concentrations of the compounds.
- Results : The study found that the introduction of specific functional groups significantly enhanced the cytotoxicity of the compounds.
Case Study 2: Antimicrobial Screening
A separate investigation assessed the antimicrobial efficacy of several derivatives against common bacterial strains:
- Methodology : Disk diffusion method was used to measure the inhibition zones.
- Results : Derivatives exhibited varying degrees of antibacterial activity, with some showing promising results against resistant strains.
Q & A
Basic: What are the established synthetic protocols for preparing 8-Oxo-4-aza-tricyclo[5.2.1.0²,⁶]decane-4-carboxylic acid tert-butyl ester?
Methodological Answer:
The compound is typically synthesized via a multi-step route involving cyclization and protection strategies. A common approach includes:
Cyclization of precursor amines : Reacting a bicyclic amine intermediate with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) to introduce the tert-butyl ester group.
Oxidation : Controlled oxidation of the azetidine ring using reagents like m-CPBA (meta-chloroperbenzoic acid) to form the 8-oxo moiety.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures.
For analogous tricyclic systems, X-ray crystallography and ¹H/¹³C NMR are critical for confirming stereochemistry .
Basic: How should researchers characterize this compound’s structural integrity?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H NMR (CDCl₃) to identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, oxo group deshielding effects). ¹³C NMR confirms carbonyl (C=O) and quaternary carbons.
- Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode to verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Diffraction : Single-crystal analysis resolves the tricyclic framework’s stereochemistry, particularly the 2,6-endo and 8,10-exo configurations .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-term : Store at -4°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation.
- Long-term : -20°C with desiccants (silica gel) to minimize hydrolysis of the tert-butyl ester.
- Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to ambient humidity .
Advanced: How can computational modeling predict reactivity in ring-opening reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic attacks (e.g., hydrolysis at the lactam carbonyl).
- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous or organic media.
- Key Metrics : Analyze bond dissociation energies (BDEs) and Fukui indices to identify electrophilic/nucleophilic sites. Studies on similar tricyclic systems show preferential cleavage at the 4-aza position under acidic conditions .
Advanced: What strategies resolve contradictions in spectroscopic data for stereoisomers?
Methodological Answer:
- Variable Temperature NMR : Resolve overlapping signals by cooling samples (e.g., -40°C in CD₂Cl₂) to slow conformational exchange.
- NOESY/ROESY : Detect through-space correlations to assign axial/equatorial substituents in the tricyclic core.
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients. Cross-validate with optical rotation and circular dichroism (CD) .
Advanced: How is this compound utilized in synthesizing bioactive scaffolds?
Methodological Answer:
The tricyclic core serves as a rigid template for:
Antimicrobial Agents : Functionalize the 4-aza position with sulfonamide or β-lactam groups via SN2 displacement.
Neurological Targets : Introduce aryl piperazine moieties at the tert-butyl ester via Suzuki-Miyaura coupling.
Kinase Inhibitors : Modify the oxo group to thioether or imine derivatives to enhance binding affinity.
In vivo studies require optimizing logP (via tert-butyl ester hydrolysis) to improve bioavailability .
Safety: What precautions mitigate risks during experimental handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders.
- Spill Management : Neutralize acidic/basic residues with sand or vermiculite; collect waste in labeled containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
